(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine
CAS No.: 1071435-61-4
Cat. No.: VC5935091
Molecular Formula: C8H9F3N2
Molecular Weight: 190.169
* For research use only. Not for human or veterinary use.
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine - 1071435-61-4](/images/structure/VC5935091.png)
Specification
CAS No. | 1071435-61-4 |
---|---|
Molecular Formula | C8H9F3N2 |
Molecular Weight | 190.169 |
IUPAC Name | (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
Standard InChI | InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m1/s1 |
Standard InChI Key | HBSGXPCKIDZNIF-RXMQYKEDSA-N |
SMILES | CC(C1=CN=C(C=C1)C(F)(F)F)N |
Introduction
Chemical and Physical Properties
The compound’s molecular formula is C₈H₉F₃N₂, with a molecular weight of 190.169 g/mol. Its IUPAC name, (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine, reflects its stereochemistry and substituent arrangement. Key properties include:
Property | Value | Source |
---|---|---|
CAS No. | 1071435-61-4 | |
Molecular Formula | C₈H₉F₃N₂ | |
Molecular Weight | 190.169 g/mol | |
IUPAC Name | (1R)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |
SMILES | CC@HN | |
InChIKey | HBSGXPCKIDZNIF-RXMQYKEDSA-N |
The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, potentially influencing binding interactions in biological systems. The (R)-configuration at the chiral center may confer stereoselective activity, though pharmacological data remain scarce.
Applications in Research
Pharmaceutical Development
Trifluoromethylpyridines are privileged motifs in drug design due to their metabolic stability and ability to penetrate lipid membranes. For instance, the (S)-enantiomer of a related compound, (S)-1-(6-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (PubChem CID: 97291511), has been studied for its binding affinity to neurological targets . The (R)-enantiomer reviewed here may exhibit distinct pharmacological profiles, warranting exploration in receptor modulation or enzyme inhibition.
Material Science
The electron-deficient pyridine ring and fluorine-rich substituent make this compound a candidate for synthesizing fluorinated polymers or ligands in catalysis. Such materials often exhibit enhanced thermal stability and resistance to degradation.
Comparative Analysis with Related Compounds
Stereoisomerism
The (S)-enantiomer of the 2-pyridyl analog (CAS No. 1213212-53-3) differs in spatial arrangement, potentially altering bioactivity. For example, enantioselective binding to chiral receptors could render one isomer therapeutic and the other inactive or toxic .
Functional Group Variations
Replacing the amine with a ketone (as in 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone ) eliminates chiral complexity but reduces potential for hydrogen bonding, critical in drug-receptor interactions.
Future Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to optimize enantiomeric excess.
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Biological Screening: Evaluating affinity for kinases, GPCRs, or ion channels.
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Material Applications: Incorporating into metal-organic frameworks (MOFs) for gas storage or separation.
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